4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine compounds.
Scientific Research Applications
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- ETHYL 4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE .
Uniqueness
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H20N2O5S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-3-21-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(20-2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
UPNXEFGWIXGZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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